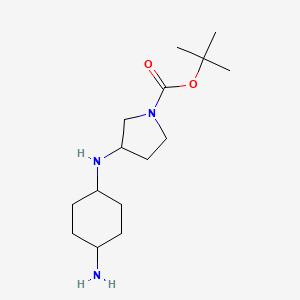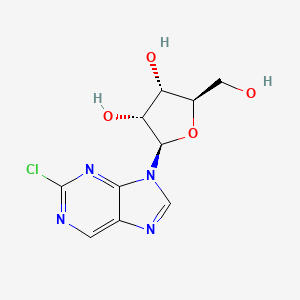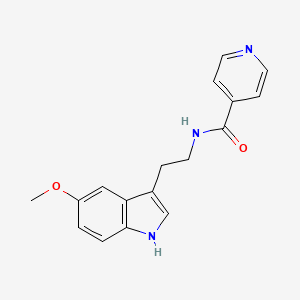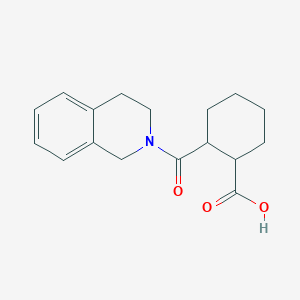![molecular formula C16H22N2O3 B11839247 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The compound’s spirocyclic framework, which includes both oxygen and nitrogen atoms, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzylamine with a suitable lactone to form an intermediate. This intermediate then undergoes cyclization with a diisocyanate to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The spirocyclic core can be reduced under hydrogenation conditions to yield a more saturated compound.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 4-(4-formylbenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.
Reduction: Formation of a more saturated spirocyclic compound.
Substitution: Formation of 4-(4-nitrobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one or 4-(4-bromobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.
Scientific Research Applications
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: Utilized in the development of novel materials with unique mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique binding interactions, which can enhance its efficacy and selectivity as a bioactive compound .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: Lacks the methoxybenzyl group, resulting in different chemical properties and reactivity.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom, which can alter its biological activity and chemical behavior.
Uniqueness
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its potential as a bioactive molecule and provides opportunities for further functionalization .
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-4-2-13(3-5-14)10-18-12-16(21-11-15(18)19)6-8-17-9-7-16/h2-5,17H,6-12H2,1H3 |
InChI Key |
LPALDMPPMGIYAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3(CCNCC3)OCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



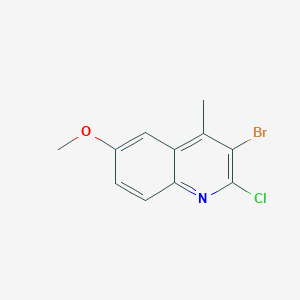
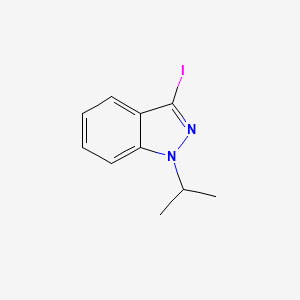
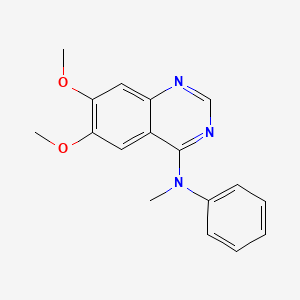


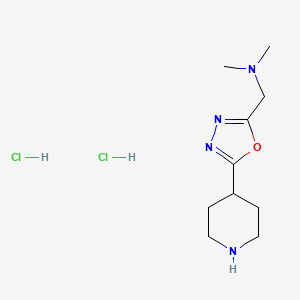
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)
